N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide
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Overview
Description
N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a phenyl group and a butanamide moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors The process often begins with the reaction of a thiourea derivative with a halogenated ketone to form the thiazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity.
Mechanism of Action
The mechanism by which N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and other functional groups. These interactions can modulate biological pathways, leading to the observed bioactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide
- **N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}cyclopropanecarboxamide
- **N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}adamantane-1-carboxamide
Uniqueness
Compared to similar compounds, N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide stands out due to its specific substitution pattern, which may confer unique biological and chemical properties. Its butanamide moiety, in particular, may influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-2-6-12(20)17-14-13(10-7-4-3-5-8-10)18-15(22-14)21-9-11(16)19/h3-5,7-8H,2,6,9H2,1H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFACOWJWFCMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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